1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one is an organic compound that features a chlorinated propanone backbone with a difluoromethyl and nitrophenyl substitution
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of such compounds .
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one can be compared with similar compounds such as:
Properties
Molecular Formula |
C10H8ClF2NO3 |
---|---|
Molecular Weight |
263.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)10(12)13/h2-4,9-10H,1H3 |
InChI Key |
QXPWKPCLKBOXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)F)Cl |
Origin of Product |
United States |
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